molecular formula C24H24O5S B411841 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one CAS No. 327063-50-3

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one

Cat. No.: B411841
CAS No.: 327063-50-3
M. Wt: 424.5g/mol
InChI Key: XPLADPIUTYFBBX-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is a useful research compound. Its molecular formula is C24H24O5S and its molecular weight is 424.5g/mol. The purity is usually 95%.
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Biological Activity

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition followed by condensation to form the desired product. The compound can be characterized by its chemical structure represented as follows:

  • SMILES : COc1ccc(cc1)C(=O)CC(=O)c2ccc(OC)cc2
  • InChI : 1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that modifications to the core structure can enhance antimicrobial efficacy .

Compound MIC (µg/mL) Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on breast cancer cell lines such as MCF-7 and MDA-MB-231. In these studies, the compound exhibited cytotoxic effects with IC50 values indicating moderate activity against these cancer cell lines.

Research indicates that the mechanism of action may involve:

  • Induction of apoptosis through caspase activation.
  • Inhibition of DNA biosynthesis in cancer cells.

In one study, compounds with similar structures were shown to decrease DNA biosynthesis to approximately 70% at a concentration of 100 µM in MCF-7 cells .

Cell Line IC50 (µM) Effect on DNA Biosynthesis (%)
MCF-7~6.670% at 100 µM
MDA-MB-231VariableModerate effect

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that lead to apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to cell death in cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives against clinical isolates. Compound 7b demonstrated significant activity, leading researchers to explore structural modifications to enhance efficacy further.

Case Study 2: Anticancer Studies

In vitro tests on breast cancer cell lines showed that compounds derived from the parent structure exhibited varying degrees of cytotoxicity. The presence of methoxy groups was crucial for enhancing anticancer activity.

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLADPIUTYFBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.